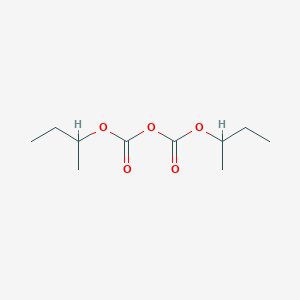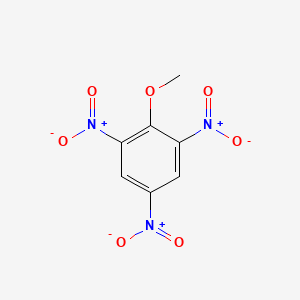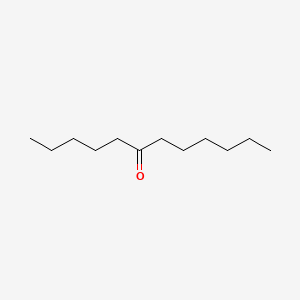
Dicarbonic acid, bis(1-methylpropyl) ester
説明
Dicarbonic acid, bis(1-methylpropyl) ester, also known as Carbonic acid, bis(1-methylpropyl) ester, is a compound with spectra . It has a molecular weight of 174.24 g/mol and a molecular formula of C9H18O3 .
Synthesis Analysis
The synthesis of this compound often occurs in the gas phase or liquid ammonia atmosphere. Under the action of a catalyst, isopropanol and carbon dioxide react to generate Diisopropyl carbonate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H18O3/c1-5-7(3)11-9(10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 .Chemical Reactions Analysis
The primary chemical reaction involves the esterification of isopropanol and carbon dioxide to generate Diisopropyl carbonate .Physical and Chemical Properties Analysis
This compound is a colorless transparent liquid . It is miscible with many organic solvents such as ethanol, ether, and ketone . It is stable at room temperature, but unstable conditions will cause it to decompose to generate isopropyl alcohol and carbon dioxide .科学的研究の応用
1. Conducting Polymers
Dicarbonic acid esters like bis(2-methylpropyl) hydrogen phosphate have been utilized in the study of processable conducting polymers. These esters contribute to the protonation of polyemeraldine base, influencing its solubility in organic solvents and enhancing the material's mechanical properties. This research indicates potential applications in the development of innovative materials with tailored electrical and physical characteristics (Pron et al., 1993).
2. Catalysis and Synthesis
Dicarbonic acid esters are significant in catalysis and synthesis processes. For instance, their reaction with carboxylic acids, catalyzed by weak Lewis acids, has been researched for synthesizing anhydrides and esters. This demonstrates the versatility of dicarbonic acid esters in chemical synthesis, offering efficient pathways for creating various compounds with potential applications in industries ranging from pharmaceuticals to materials science (Bartoli et al., 2007).
3. Polymerization Processes
Dicarbonic acid esters are also pivotal in polymerization processes. For example, their use in the ring-opening metathesis polymerization of amino acid-functionalized norbornene diester monomers shows the potential of dicarbonic acid esters in creating novel polymer structures. Such advancements in polymer chemistry could lead to new materials with specific desired properties for various applications (Sutthasupa et al., 2007).
4. Synthesis of Lubricants
The synthesis of bis(2-ethylhexyl)ester of sebacic acid, a synthetic lubricant, illustrates the application of dicarbonic acid esters in the lubricant industry. This ester is synthesized from sebacic acid under specific conditions without external catalysts, showcasing the utility of dicarbonic acid esters in creating high-performance lubricants for aerospace and automotive industries (Narayan & Madras, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
butan-2-yl butan-2-yloxycarbonyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-7(3)13-9(11)15-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGMAWKMXYGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)OC(=O)OC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457967 | |
| Record name | Dicarbonic acid, bis(1-methylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61114-48-5 | |
| Record name | Dicarbonic acid, bis(1-methylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3054473.png)













